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Compound Name: Cy3-PEG7-endo-BCN

Cat. No.: B15139131 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
This document provides detailed application notes and protocols for the conjugation of the

fluorescent dye Cy3-PEG7-endo-BCN to antibodies. This process utilizes the principles of

bioorthogonal chemistry, specifically the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

This copper-free click chemistry reaction enables the precise and efficient labeling of antibodies

with the Cy3 fluorophore, a bright and photostable cyanine dye, for various research and

diagnostic applications, including immunofluorescence, flow cytometry, and in vivo imaging.

The conjugation strategy involves a two-step process. First, the antibody is functionalized with

an azide group. This is typically achieved by reacting the primary amines (e.g., lysine residues)

on the antibody with an azide-containing N-hydroxysuccinimide (NHS) ester. Following

purification, the azide-modified antibody is then reacted with Cy3-PEG7-endo-BCN. The

strained bicyclononyne (BCN) group on the Cy3 derivative rapidly and specifically reacts with

the azide group on the antibody to form a stable triazole linkage. The polyethylene glycol (PEG)

spacer enhances the solubility and reduces potential steric hindrance of the dye.
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Antibody Concentration
Molar Excess of Azide-
PEG-NHS Ester

Expected Average Azides
per Antibody

1-2 mg/mL 10-fold 2-4

1-2 mg/mL 20-fold 4-6

1-2 mg/mL 30-fold 6-8

Table 2: Recommended Molar Ratios for SPAAC
Reaction

Molar Ratio of Cy3-PEG7-
endo-BCN to Azide-
Modified Antibody

Recommended Reaction
Time (at 25°C)

Expected Degree of
Labeling (DOL)

2:1 2-4 hours 1-2

5:1 4-6 hours 2-4

10:1 6-12 hours 3-5

Table 3: Stability of Cy3-Antibody Conjugate

Storage Condition Buffer Duration
Loss of
Fluorescence
Signal

4°C (in dark)
PBS, pH 7.4 with

0.01% Sodium Azide
6 months < 5%

-20°C (in dark)
PBS, pH 7.4 with 50%

Glycerol
12 months < 10%

Lyophilized (at -20°C) N/A > 24 months < 5%

Experimental Protocols
Part 1: Antibody Preparation and Azide Modification
1.1. Antibody Purification and Buffer Exchange:
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Objective: To remove any interfering substances from the antibody solution.

Protocol:

If the antibody solution contains primary amines (e.g., Tris buffer, glycine) or stabilizers

(e.g., BSA), it must be purified.[1][2]

Use a desalting column or a centrifugal filtration device (e.g., with a 10 kDa MWCO) to

exchange the antibody buffer to a reaction-compatible buffer such as Phosphate-Buffered

Saline (PBS) at pH 7.2-7.5.[2]

Concentrate the antibody to a final concentration of 1-10 mg/mL.

Determine the final antibody concentration using a spectrophotometer at 280 nm.[1]

1.2. Azide Modification of the Antibody:

Objective: To introduce azide groups onto the antibody.

Protocol:

Prepare a 10 mM stock solution of an Azide-PEG-NHS ester in anhydrous DMSO.

Add the desired molar excess of the Azide-PEG-NHS ester stock solution to the purified

antibody solution. Refer to Table 1 for guidance.

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

Quench the reaction by adding a final concentration of 50-100 mM Tris or glycine.

Incubate for an additional 15 minutes at room temperature.

Remove the excess and unreacted azide linker by desalting or dialysis into PBS, pH 7.4.

Part 2: Conjugation of Cy3-PEG7-endo-BCN to Azide-
Modified Antibody
2.1. SPAAC Reaction:
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Objective: To covalently link the Cy3-PEG7-endo-BCN to the azide-modified antibody.

Protocol:

Prepare a 1-5 mM stock solution of Cy3-PEG7-endo-BCN in a compatible organic solvent

like DMSO.

Add the desired molar excess of the Cy3-PEG7-endo-BCN stock solution to the azide-

modified antibody. Refer to Table 2 for guidance.

Incubate the reaction for 2-12 hours at room temperature (25°C) or overnight at 4°C,

protected from light. Reaction times may be optimized for desired DOL.[3]

2.2. Purification of the Cy3-Antibody Conjugate:

Objective: To remove unreacted Cy3-PEG7-endo-BCN.

Protocol:

Purify the conjugate using a desalting column, size-exclusion chromatography (SEC), or

dialysis.[4]

For SEC, use a resin with an appropriate fractionation range to separate the larger

antibody conjugate from the smaller, unreacted dye.

Collect the fractions containing the colored conjugate.

Part 3: Characterization and Storage
3.1. Determination of Degree of Labeling (DOL):

Objective: To quantify the average number of Cy3 molecules per antibody.

Protocol:

Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~550 nm

(for Cy3).

Calculate the antibody concentration using the following formula:
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Antibody Concentration (M) = [A280 - (A550 × CF)] / ε_protein

Where CF is the correction factor for the absorbance of Cy3 at 280 nm (typically ~0.08).

ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000

M⁻¹cm⁻¹ for IgG).

Calculate the dye concentration using the Beer-Lambert law:

Dye Concentration (M) = A550 / ε_dye

Where ε_dye is the molar extinction coefficient of Cy3 at 550 nm (typically ~150,000

M⁻¹cm⁻¹).

Calculate the DOL:

DOL = Dye Concentration / Antibody Concentration

3.2. Analysis of Conjugate Purity and Integrity:

Objective: To assess the purity and integrity of the final conjugate.

Protocol:

SDS-PAGE: Run the conjugate on an SDS-PAGE gel and visualize using both Coomassie

staining (for total protein) and fluorescence imaging (for Cy3). A fluorescent band

corresponding to the molecular weight of the antibody indicates successful conjugation.

Size-Exclusion Chromatography (SEC): Analyze the conjugate by SEC to assess for

aggregation. A single, sharp peak is indicative of a pure, non-aggregated conjugate.

3.3. Storage of the Conjugate:

Objective: To ensure the long-term stability of the labeled antibody.

Protocol:

Store the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4) at 4°C for short-term

storage, protected from light.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15139131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50%

and store at -20°C.[5]

Alternatively, the conjugate can be lyophilized and stored at -20°C.
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Caption: Experimental workflow for Cy3-PEG7-endo-BCN conjugation.
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Caption: Two-step antibody conjugation pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for Cy3-PEG7-endo-
BCN Conjugation to Antibodies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15139131#cy3-peg7-endo-bcn-conjugation-to-
antibodies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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